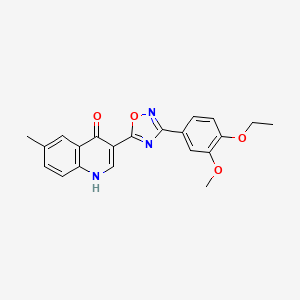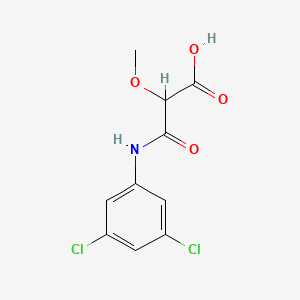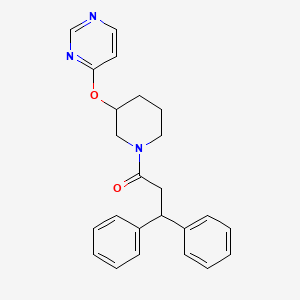
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinolinone rings would likely contribute to the rigidity of the molecule, while the methoxy and ethoxy groups could potentially influence its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable but can participate in reactions under certain conditions. The methoxy and ethoxy groups could potentially be modified through reactions such as ether cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and quinolinone rings could contribute to its stability and rigidity, while the methoxy and ethoxy groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Thermo-Physical Properties
A study by Godhani et al. (2013) conducted a systematic thermo-physical characterization of two compounds similar to the one , focusing on their properties in different solvents. This research provides insights into how structural modifications affect various thermodynamic parameters, which could be relevant for designing compounds with desired physical properties (Godhani et al., 2013).
Antiproliferative Activity
Research by Minegishi et al. (2015) identified a compound with a promising antiproliferative activity toward human cancer cells, suggesting the potential of similar structures in cancer therapy. The study highlights the importance of specific functional groups for cell growth inhibition and tubulin polymerization inhibition (Minegishi et al., 2015).
Synthesis and Biological Evaluation
A novel synthesis approach for derivatives of similar compounds was developed by Yadav et al. (2020), demonstrating an eco-friendly protocol. This research is significant for the synthesis of novel compounds with potential biological activities using water as a solvent, highlighting environmental considerations in chemical synthesis (Yadav et al., 2020).
Antimicrobial Activities
The synthesis and characterization of novel derivatives with potential antibacterial and antifungal activities have been a focus of several studies. For example, Sirgamalla and Boda (2019) synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains, showing potent activity in some cases. This suggests the potential of these compounds in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Molecular Docking and ADMET Studies
Sarkar et al. (2021) conducted molecular docking, ADMET, and dynamics studies on synthesized derivatives, evaluating their antimicrobial activities and predicting their safety and efficacy as drug molecules. This comprehensive approach helps in understanding the interaction of these compounds with biological targets and their pharmacological profiles (Sarkar et al., 2021).
Direcciones Futuras
The study of compounds containing oxadiazole rings is an active area of research due to their potential biological activities. Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activities .
Propiedades
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-27-17-8-6-13(10-18(17)26-3)20-23-21(28-24-20)15-11-22-16-7-5-12(2)9-14(16)19(15)25/h5-11H,4H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGUXOZUVNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)

![3-(3,4-Dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)
![4-[(Cyclopropylmethyl)sulfonyl]phenylacetic Acid](/img/structure/B2387458.png)


![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/no-structure.png)

![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387468.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)